Nifurimide
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Overview
Description
Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been used primarily to control Salmonella choleraesuis in swine. The compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among nitrofuran analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Nifurimide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces furan derivatives with oxidized functional groups.
Reduction: Results in the formation of amino derivatives.
Substitution: Leads to substituted furan compounds with various functional groups
Scientific Research Applications
Nifurimide has a broad range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nitrofuran derivatives.
Biology: Studied for its antibacterial properties and potential use in controlling bacterial infections.
Medicine: Investigated for its potential therapeutic effects against various bacterial pathogens.
Industry: Employed in the agricultural sector to control bacterial infections in livestock
Mechanism of Action
The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Used for treating bacterial and protozoal infections.
Nitrofurazone: Employed as a topical antibacterial agent.
Uniqueness: Nifurimide is unique due to its specific application in controlling Salmonella choleraesuis in swine. Its red-ox biotransformation mechanism is shared with other nitrofuran derivatives, but its specific structure and reactivity profile make it particularly effective for this purpose .
Properties
CAS No. |
15179-96-1 |
---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI Key |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
Isomeric SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
21638-36-8 | |
Synonyms |
Nifurimide |
Origin of Product |
United States |
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